

# Application Notes and Protocols for SR9186 in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SR9186    |           |
| Cat. No.:            | B15575178 | Get Quote |

Disclaimer: As of the latest literature review, specific dosage and administration data for **SR9186** in mouse models are not widely available. The following application notes and protocols are based on data from studies involving the structurally related and well-characterized REV-ERB agonist, SR9009. Researchers should consider this information as a starting point and are strongly encouraged to perform dose-response studies to determine the optimal dosage and administration schedule for **SR9186** in their specific experimental context.

### Introduction

**SR9186** is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are key regulators of the circadian clock and play a crucial role in modulating various physiological processes, including metabolism, inflammation, and cell proliferation. By activating REV-ERB, **SR9186** can influence the expression of core clock genes and downstream pathways, making it a valuable tool for investigating the role of the circadian rhythm in health and disease. These application notes provide a summary of dosages and experimental protocols for the related compound SR9009 in various mouse models, which can serve as a guide for initiating studies with **SR9186**.

## Data Presentation: SR9009 Dosage and Administration in Mouse Models

The following tables summarize the dosages, administration routes, and treatment schedules of SR9009 used in different mouse models of disease.



Table 1: SR9009 in Metabolic Disorder Mouse Models

| Disease<br>Model                                  | Mouse<br>Strain | Dosage           | Administr<br>ation<br>Route                     | Frequenc<br>y    | Duration | Referenc<br>e |
|---------------------------------------------------|-----------------|------------------|-------------------------------------------------|------------------|----------|---------------|
| Diet-<br>Induced<br>Obesity                       | C57BL/6         | 100 mg/kg        | Intraperiton eal (i.p.)                         | Twice daily      | 12 days  | [1][2]        |
| Diet-<br>Induced<br>Obesity                       | C57BL/6         | 10 mg/kg         | Intraperiton eal (i.p.)                         | Once daily       | 8 weeks  | [3]           |
| Nonalcohol<br>ic<br>Steatohep<br>atitis<br>(NASH) | C57BL/6J        | Not<br>Specified | Intraperiton<br>eal (i.p.) at<br>ZT0 or<br>ZT12 | Not<br>Specified | 6 weeks  | [4]           |

Table 2: SR9009 in Neurological Disorder Mouse Models

| Disease<br>Model             | Mouse<br>Strain | Dosage    | Administrat<br>ion Route   | Frequency               | Duration |
|------------------------------|-----------------|-----------|----------------------------|-------------------------|----------|
| Ischemic<br>Stroke<br>(MCAO) | C57BL/6J        | 100 mg/kg | Intraperitonea<br>I (i.p.) | 1h and 24h<br>post-MCAO | 2 days   |

Table 3: SR9009 in Cancer Mouse Models



| Disease<br>Model                 | Mouse<br>Strain | Dosage        | Administrat<br>ion Route | Frequency     | Duration      |
|----------------------------------|-----------------|---------------|--------------------------|---------------|---------------|
| Glioblastoma<br>Xenograft        | Not Specified   | Not Specified | Not Specified            | Not Specified | Not Specified |
| Small-Cell<br>Lung Cancer        | Not Specified   | Not Specified | Not Specified            | Not Specified | Not Specified |
| Multiple<br>Myeloma<br>Xenograft | NOD/SCID        | Not Specified | Not Specified            | Not Specified | Not Specified |

# Experimental Protocols Diet-Induced Obesity (DIO) Model

Objective: To evaluate the effect of **SR9186** on metabolic parameters in a mouse model of obesity.

#### Protocol:

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 12-14 weeks. A control group should be maintained on a standard chow diet.[1][2]
- **SR9186** Preparation:
  - Based on SR9009 formulation, dissolve SR9186 in a vehicle such as 5% DMSO, 10%
     Cremophor EL, and 85% PBS.[5] Another option is 15% Kolliphor® and 85% teleost saline solution.[6] The final concentration should be calculated based on the desired dosage and injection volume.
- Administration:
  - Administer SR9186 or vehicle via intraperitoneal (i.p.) injection.



- Dosage: Start with a dose-finding study. Based on SR9009 data, a range of 10-100 mg/kg can be explored.[1][2][3]
- Frequency: Once or twice daily injections. For twice-daily injections, administer at the beginning of the light cycle (Zeitgeber Time 0, ZT0) and the beginning of the dark cycle (ZT12).
- Monitoring and Outcome Assessment:
  - Monitor body weight and food intake daily.
  - Measure fasting blood glucose and plasma insulin levels at baseline and at the end of the study.
  - At the end of the treatment period, collect blood for analysis of plasma triglycerides, total cholesterol, and non-esterified fatty acids.[1][2]
  - Harvest tissues such as liver, white adipose tissue (WAT), and skeletal muscle for gene expression analysis (e.g., qPCR for clock genes and metabolic genes).

## Ischemic Stroke (Middle Cerebral Artery Occlusion - MCAO) Model

Objective: To assess the neuroprotective effects of **SR9186** in a mouse model of ischemic stroke.

#### Protocol:

- Animal Model: Adult male C57BL/6J mice.
- Surgical Procedure (MCAO):
  - Induce transient focal cerebral ischemia by occluding the middle cerebral artery (MCA)
     using the intraluminal suture method.[7][8]
  - Anesthesia is critical; use isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
  - Maintain body temperature at 37°C throughout the surgery.[8]



- The duration of occlusion is typically 60 minutes, followed by reperfusion.[10]
- **SR9186** Preparation: Prepare **SR9186** solution as described in the DIO model protocol.
- Administration:
  - Administer **SR9186** or vehicle via i.p. injection.
  - Dosage: Based on SR9009 studies, a dose of 100 mg/kg can be used as a starting point.
  - Timing of Administration: Administer the first dose 1 hour after the onset of reperfusion and a second dose at 24 hours post-MCAO.
- Outcome Assessment:
  - Neurological deficit scoring at 24 and 48 hours post-MCAO.
  - At 48 hours, sacrifice the animals and harvest the brains.
  - Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[8]
  - Perform molecular analysis (e.g., Western blot, qRT-PCR) on brain tissue to assess markers of inflammation (e.g., TNF-α, IL-1β) and apoptosis.

### **Cancer Xenograft Model**

Objective: To evaluate the anti-tumor efficacy of **SR9186** in a xenograft mouse model.

#### Protocol:

- Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG mice).[11]
- Tumor Induction:
  - Culture human cancer cell lines (e.g., glioblastoma, small-cell lung cancer, or multiple myeloma cell lines) under appropriate conditions.
  - Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 μL of PBS or Matrigel) into the flank of the mice.[12]



- For some tumor types, orthotopic implantation may be more relevant.[13]
- **SR9186** Preparation: Prepare **SR9186** solution as described in the DIO model protocol.
- Administration:
  - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
  - Administer SR9186 or vehicle via i.p. injection.
  - Dosage and schedule will need to be optimized for the specific cancer model. Based on general in vivo studies with SR9009, a starting dose of 100 mg/kg daily or twice daily can be considered.
- Monitoring and Outcome Assessment:
  - Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
  - Monitor body weight and general health of the mice.
  - At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blot).

# Visualization of Signaling Pathways and Workflows REV-ERB Signaling Pathway





Click to download full resolution via product page

Caption: REV-ERB Signaling Pathway and the effect of **SR9186**.

### **Experimental Workflow for a Xenograft Study**





Click to download full resolution via product page

Caption: General workflow for an in vivo cancer xenograft study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. SR9009 decreased inflammation (IL-6), decreased cholesterol & triglycerides & plasma glucose & plasma insulin levels..... [natap.org]
- 2. Regulation of Circadian Behavior and Metabolism by Synthetic REV-ERB Agonists PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chronic low-dose REV-ERBs agonist SR9009 mitigates constant light-induced weight gain and insulin resistance via adipogenesis modulation PMC [pmc.ncbi.nlm.nih.gov]
- 4. Time-dependent effect of REV-ERBα agonist SR9009 on nonalcoholic steatohepatitis and gut microbiota in mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. REV-ERBα Agonist SR9009 Promotes a Negative Energy Balance in Goldfish PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mouse Model of Middle Cerebral Artery Occlusion PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intraluminal Middle Cerebral Artery Occlusion (MCAO) Model for Ischemic Stroke with Laser Doppler Flowmetry Guidance in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests [frontiersin.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. veterinarypaper.com [veterinarypaper.com]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for SR9186 in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15575178#sr9186-dosage-and-administration-in-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com